molecular formula C21H19FN2O2 B3009751 N-(2,3-dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946354-34-3

N-(2,3-dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3009751
CAS No.: 946354-34-3
M. Wt: 350.393
InChI Key: GRUBMEZESVEFST-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a dihydropyridine ring, a fluorobenzyl group, and a dimethylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Dihydropyridine Ring: This can be achieved through the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the dihydropyridine intermediate.

    Attachment of the Dimethylphenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where the dimethylphenyl group is introduced to the dihydropyridine core.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nitriles, and other electrophiles or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine derivatives, while substitution reactions could introduce various functional groups to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with dihydropyridine structures are often investigated for their potential as calcium channel blockers, which can have applications in treating cardiovascular diseases.

Medicine

In medicine, derivatives of dihydropyridines are explored for their potential therapeutic effects, including antihypertensive and anti-inflammatory properties.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects is likely related to its interaction with biological targets such as calcium channels. The dihydropyridine ring can bind to these channels, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension.

    Amlodipine: Another dihydropyridine derivative with similar applications in cardiovascular medicine.

Uniqueness

N-(2,3-dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the specific substitutions on its aromatic rings, which can influence its reactivity and biological activity. The presence of the fluorobenzyl group, in particular, can enhance its binding affinity to certain biological targets, potentially making it more effective in its applications.

This compound’s distinct structure and properties make it a subject of ongoing research in various scientific fields.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O2/c1-14-5-3-7-19(15(14)2)23-20(25)18-6-4-12-24(21(18)26)13-16-8-10-17(22)11-9-16/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUBMEZESVEFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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